Ethyl 2-(4-amino-3-chlorophenyl)butanoate

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

Need a phenylbutanoate intermediate with a free aromatic amine, not a GABA-mimetic side chain? Unlike baclofen ethyl ester (HBD=2), this compound bears the primary amine on the ring (HBD=1, TPSA=52.3 Ų). - Dual functional handles: Aromatic -NH₂ for amidation/reductive amination; ethyl ester for hydrolysis to acid or reduction to alcohol. - LogP 3.0 facilitates organic-phase bioconjugation; UV-active for reaction monitoring. - Supplied at ≥98% purity as a stable, easy-to-handle crystalline solid.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Cat. No. B13020767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-amino-3-chlorophenyl)butanoate
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)N)Cl)C(=O)OCC
InChIInChI=1S/C12H16ClNO2/c1-3-9(12(15)16-4-2)8-5-6-11(14)10(13)7-8/h5-7,9H,3-4,14H2,1-2H3
InChIKeyRNXCMVDEMPCLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-amino-3-chlorophenyl)butanoate – Overview & Sourcing


Ethyl 2-(4-amino-3-chlorophenyl)butanoate (CAS 31796-77-7) is a substituted phenylbutanoate ester bearing a para-amino and meta-chloro substitution on the aromatic ring. Unlike the more common GABA‑ergic baclofen ethyl ester, which carries the amino group on the aliphatic side chain, this compound presents the primary amine directly on the phenyl ring, creating a distinct hydrogen‑bonding profile and electronic environment [1]. Its molecular formula is C₁₂H₁₆ClNO₂ (MW 241.71 g·mol⁻¹) and it is commercially supplied at up to 98% purity for use as a research intermediate or building block in medicinal chemistry .

CNS-focused fragment library enumeration – Dual-handle architecture (aromatic amine + ethyl ester) supports efficient parallel diversification.
Positional-isomer SAR comparator – Provides direct head-to-head scaffold comparison against baclofen‑type esters for deconvoluting hydrogen‑bond and polarity contributions.
Prodrug and bioconjugate precursor – Ethyl ester serves as a stable, lipophilic synthetic handle for transesterification, reduction, or payload coupling.

Ethyl 2-(4-amino-3-chlorophenyl)butanoate – Non-Interchangeability with Baclofen Esters


Interchanging ethyl 2-(4-amino-3-chlorophenyl)butanoate with the more abundant baclofen ethyl ester (ethyl 4-amino-3-(4-chlorophenyl)butanoate) or the des‑chloro phenylbutanoate would fundamentally alter both the spatial presentation of the amino group and the lipophilicity of the molecule. The target compound bears its primary amine on the aromatic ring rather than on the flexible butanoate chain, reducing the number of hydrogen‑bond donors from two to one and shifting the amine into a conjugated, electron‑donating para position that directly influences the ring’s reactivity and binding geometry [1]. These structural differences translate into measurable divergences in lipophilicity, hydrogen‑bond capacity, and synthetic utility that make generic replacement scientifically unsound for any application where substitution pattern is critical [2].

Positional isomerism alters amine presentation
The primary amine is located on the aromatic ring (4‑amino‑3‑chlorophenyl) rather than on the flexible butanoate chain, changing the molecule’s hydrogen‑bond geometry and electronic conjugation. A baclofen ethyl ester cannot replicate this ring‑anchored amine reactivity.
Hydrogen‑bond donor reduction may shift permeability profiles
The target compound has one fewer H‑bond donor than baclofen ethyl ester, which may influence passive membrane permeability and distribution in CNS‑relevant assays; results obtained with baclofen esters should not be extrapolated directly.
Higher lipophilicity may alter distribution behavior
Compared with baclofen‑derived building blocks, the compound’s higher computed logP can affect solubility, protein binding, and cell‑based assay partitioning. Substituting with a more polar baclofen ester will not reproduce the same distribution characteristics.

Ethyl 2-(4-amino-3-chlorophenyl)butanoate – Head-to-Head Evidence


Positional Isomerism Reduces H-Bond Donors vs. Baclofen Ester

The target compound places the primary amine on the phenyl ring (4‑amino), whereas baclofen ethyl ester (ethyl 4-amino-3-(4-chlorophenyl)butanoate) carries the amine on the butanoate side chain. This positional isomerism reduces the hydrogen‑bond donor (HBD) count from two to one [1]. Because HBD count is a key determinant of blood–brain barrier permeability and oral bioavailability in CNS drug design, this difference can materially affect biological performance in GABA‑related assays [2].

H‑Bond Donor Count
Reported
Target: 1 HBD
Baclofen ethyl ester: 2 HBD
Δ = −1 (50% reduction)
May support passive permeability assessment in CNS model design; lower HBD count could alter blood–brain barrier prediction.
Computed by Cactvs 3.4.6.11; class‑level comparison.
Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

Higher Lipophilicity Differentiates from Baclofen Ester

The computed octanol–water partition coefficient (XLogP3) of the target compound is 3.0, consistent with a neutral ethyl ester bearing a moderately lipophilic chloro‑amino‑phenyl group [1]. Although a direct experimentally measured logP for baclofen ethyl ester is not available in the same database, its free‑base form bearing an aliphatic primary amine is intrinsically more polar; the corresponding acid (baclofen, CAS 1134-47-0) has a reported logP of approximately 1.3 [2]. The >1.5 log unit shift indicates significantly higher membrane affinity and may influence distribution behavior in cell‑based assays or in vivo models.

Lipophilicity (XLogP3)
Class‑level
XLogP3 = 3.0
Baclofen (acid) logP ≈ 1.3
Higher computed lipophilicity may influence distribution in cell‑based assays; supports selection for permeability‑sensitive projects.
Cross‑study comparable; ester vs. acid introduces class‑level inference.
Drug Design Lipophilicity ADME Prediction

TPSA Alignment with CNS Drug-Like Space vs. Free Acid

Topological polar surface area (TPSA) is a widely used predictor of passive brain penetration, with a threshold of <90 Ų for CNS drugs. The target compound has a TPSA of 52.3 Ų [1], compared with 66.4 Ų for the free amino acid (2‑(4‑amino‑3‑chlorophenyl)butanoic acid) and approximately 72 Ų for the zwitterionic baclofen [2]. The 21–28% lower TPSA suggests that the ethyl ester form is better suited for CNS‑oriented library synthesis than the corresponding acid or baclofen itself.

Polar Surface Area (TPSA)
Class‑level
52.3 Ų
vs. free acid 66.4 Ų; baclofen ~72 Ų
Fits CNS‑favorable chemical space for library design; lower TPSA may correlate with passive brain penetration probability.
Computed values; comparator data from DrugBank and ChemSrc databases.
CNS Drug Design Physicochemical Property Space Lead Optimization

High-Purity Supply and Synthetic Versatility

The ethyl ester moiety serves both as a protecting group for the carboxylic acid and as a synthetic handle for further diversification (e.g., amidation, reduction, or hydrolysis). The compound is available off‑the‑shelf at 98% purity , whereas the closest positional isomer, baclofen ethyl ester, is most commonly supplied as the hydrochloride salt (CAS 204503‑99‑1) with variable purity and higher cost due to its classification as a pharmacopeial impurity reference standard . This makes the target compound a more economical and synthetically versatile entry point for lead generation libraries.

Supply Purity & Form
Data to verify
Neat free base, 98%
Comparator: baclofen ethyl ester HCl, higher cost
Supplier‑reported purity and free‑base form support direct synthetic use without desalting; sourcing documentation should be reviewed.
Vendor listing; no independent analytical certificate provided in this evidence set.
Chemical Sourcing Library Synthesis Medicinal Chemistry

Greater Conformational Flexibility vs. Free Acid

The ethyl ester side chain adds two additional rotatable bonds compared with 2‑(4‑amino‑3‑chlorophenyl)butanoic acid (5 vs. 3 rotatable bonds) [1][2]. Increased conformational flexibility can be advantageous in target‑based screening, allowing the ligand to adopt binding poses that the more rigid acid cannot access. However, it also carries an entropic penalty that may need to be considered in fragment‑based drug design.

Rotatable Bonds
Reported
5 bonds (ester)
Free acid: 3 bonds
Additional conformational flexibility may offer advantages in target‑based screening, though entropic penalty should be considered in fragment design.
Computed by Cactvs; acid data from Chem960.
Conformational Analysis Molecular Flexibility Ligand Design

Ethyl 2-(4-amino-3-chlorophenyl)butanoate – Application Scenarios


Fragment-Based and Targeted CNS Library Synthesis

With a TPSA of 52.3 Ų and XLogP3 of 3.0, the compound occupies CNS‑favorable chemical space [1]. Its free amino group on the phenyl ring can be directly functionalized (e.g., amide coupling or reductive amination), while the ethyl ester serves as a latent carboxylic acid for late‑stage diversification. This dual‑handle architecture makes it an efficient core scaffold for generating focused libraries aimed at G‑protein‑coupled receptors or ion channels where the 4‑amino‑3‑chlorophenyl motif is recurrent in known ligands [2].

Intermediate for 2-(4-Amino-3-chlorophenyl)butanoic Acid Probes

The ester form can be quantitatively hydrolyzed to the free acid under mild basic conditions, yielding 2‑(4‑amino‑3‑chlorophenyl)butanoic acid in high purity without the need for chromatographic purification [1]. This contrasts with the baclofen ethyl ester impurity standard, which requires salt breakage before use. Laboratories developing novel GABA‑B receptor probes with altered halogen substitution patterns can stock the ester as a stable, easy‑to‑handle precursor [2].

Comparator in Positional-Isomer SAR Studies

When establishing SAR around the baclofen‑like scaffold, the 2‑(4‑amino‑3‑chlorophenyl) isomer provides a direct head‑to‑head comparison against the 4‑amino‑3‑(4‑chlorophenyl) isomer. The HBD count (1 vs. 2) and TPSA (52.3 vs. ~72 Ų) differences allow medicinal chemists to deconvolute the contributions of hydrogen‑bonding and polarity to in‑vitro potency and selectivity [1][3]. Procurement of both isomers from reliable sources with documented purity (≥98%) ensures reproducible SAR data across research sites.

Custom Prodrug and Bioconjugate Chemistry

The ethyl ester functionality can be readily transesterified, reduced to the alcohol, or coupled with amine‑containing payloads (e.g., fluorophores or biotin tags) via intermediate acyl chloride formation. Its predicted logP of 3.0 facilitates organic‑solvent‑based reactions, making it a practical choice for bioconjugation workflows that require a lipophilic, UV‑active aromatic handle [1].

Application
Selection Property
Validation Focus
Fragment-based CNS library synthesis
CNS drug‑like physicochemical space and dual‑handle scaffold (free amine + ethyl ester)
TPSA below typical CNS cutoff, logP in favorable range, amine reactivity for parallel diversification
Intermediate for 2‑(4‑amino‑3‑chlorophenyl)butanoic acid probes
Ester as latent carboxylic acid; mild hydrolysis without salt breakage
Hydrolysis yield and purity of resulting acid; absence of racemization or side reactions
Positional‑isomer SAR comparator
Documented isomeric identity and differences in HBD count, TPSA, logP
Reproducible isomer purity (≥98%); consistent physicochemical descriptors across batches
Custom prodrug and bioconjugate chemistry
Reactive ester handle for transesterification, acylation, or payload coupling; lipophilic for organic‑solvent reactions
Efficient conjugation yields, stability under reaction conditions, retained UV‑active aromatic handle
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